Bethanechol-d9 is a deuterated derivative of bethanechol, a synthetic compound that acts as a muscarinic agonist. Its primary use is in the treatment of urinary retention and enhancing gastrointestinal motility by mimicking the action of acetylcholine, a key neurotransmitter in the parasympathetic nervous system. The deuteration of the compound allows for enhanced tracking in metabolic studies, making it particularly valuable in pharmacological research.
Bethanechol-d9 is classified as a choline carbamate and falls under the category of small organic molecules. It is structurally related to acetylcholine and is known for its selective stimulation of muscarinic acetylcholine receptors, particularly M3 receptors, which are prevalent in smooth muscles of the bladder and gastrointestinal tract . The compound's molecular formula is , with a molar mass of approximately 161.22 g/mol .
The synthesis of bethanechol-d9 typically involves isotopic labeling techniques to incorporate deuterium into the molecular structure. While specific methods for synthesizing bethanechol-d9 are not extensively detailed in available literature, general approaches for synthesizing similar compounds can be outlined:
Bethanechol-d9 retains a similar structure to its parent compound, with deuterium incorporated at specific positions within the molecule. This isotopic substitution alters its physical properties without significantly changing its biological activity.
The presence of deuterium enhances the compound's stability and provides advantages in tracing studies.
Bethanechol-d9 undergoes various chemical reactions typical for carbamate derivatives:
Bethanechol-d9 functions primarily as a muscarinic receptor agonist:
Bethanechol-d9 is primarily utilized in scientific research settings:
Bethanechol-d9 serves as an invaluable tool in drug development and receptor pharmacology, offering enhanced clarity in studies due to its isotopic labeling while retaining the functional properties characteristic of its parent compound .
The development of bethanechol represents a significant milestone in cholinergic pharmacology. Originally synthesized in 1935 [2] [7], this quaternary ammonium compound was engineered to resist hydrolysis by cholinesterases, thereby prolonging its muscarinic receptor agonist effects compared to acetylcholine. Bethanechol received FDA approval for clinical management of postoperative urinary retention, postpartum urinary retention, and neurogenic bladder atony [6] [7]. Its mechanism centers on selective activation of muscarinic M3 receptors in the detrusor muscle, enhancing bladder contractility without significant nicotinic effects [7]. The historical clinical applications expanded to include off-label uses such as management of gastroesophageal reflux disease (GERD) in pediatric populations and tracheobronchomalacia (TBM), though with variable efficacy and safety concerns [2].
The emergence of deuterated analogues like Bethanechol-d9 represents an innovative advancement in pharmacological research tools. Deuterium incorporation involves strategic replacement of nine hydrogen atoms with deuterium isotopes at the trimethylammonium group, yielding the molecular formula C₇H₈D₉ClN₂O₂ and a molecular weight of 205.73 g/mol [5]. This molecular engineering preserves Bethanechol's core cholinergic activity while creating a distinct isotopic signature for research applications. The deuterated version was developed primarily to serve as an internal standard in mass spectrometry and a tracer in metabolic studies, enabling precise quantification of the parent compound in biological matrices [5]. Unlike therapeutic applications of non-deuterated bethanechol, Bethanechol-d9 is explicitly labeled "for non-human research only" , reflecting its specialized role in modern pharmacological research rather than direct clinical use.
Table 1: Historical Development Milestones of Bethanechol and Bethanechol-d9
Year | Development Milestone | Significance |
---|---|---|
1935 | Synthesis of Bethanechol | Creation of a cholinesterase-resistant cholinergic agonist [2] [7] |
20th Century | FDA Approval for Urinary Retention | Established clinical use for postoperative/neurogenic bladder atony [6] [7] |
2020s | Synthesis of Deuterated Analogues | Development of research-specific isotopes for metabolic studies [5] |
2021 | Pediatric GERD Safety Studies | Highlighted limitations in pediatric applications [2] |
Deuterium labeling has revolutionized drug metabolism studies by providing biochemically inert tracers that maintain the native compound's steric and electronic properties. The carbon-deuterium (C-D) bond exhibits greater stability than the carbon-hydrogen (C-H) bond due to its lower zero-point energy and higher activation energy for cleavage. This phenomenon, known as the kinetic isotope effect (KIE), can potentially alter metabolic pathways—particularly those involving cytochrome P450 oxidation, decarboxylation, or dealkylation reactions . For Bethanechol-d9, deuteration at the trimethylammonium group (N(CD₃)₃) strategically targets a metabolic hotspot where oxidative N-demethylation might otherwise occur, potentially yielding different metabolite profiles compared to non-deuterated bethanechol .
In cholinergic research specifically, deuterated analogues enable:
The application of Bethanechol-d9 thus extends beyond mere quantification—it provides a molecular probe for investigating fundamental questions about cholinergic signaling dynamics, receptor residency times, and tissue-specific metabolism that would be difficult to address with conventional pharmacological tools [4].
CAS No.: 116714-47-7
CAS No.: 1981-49-3
CAS No.: 61772-92-7
CAS No.: 19275-47-9
CAS No.:
CAS No.: